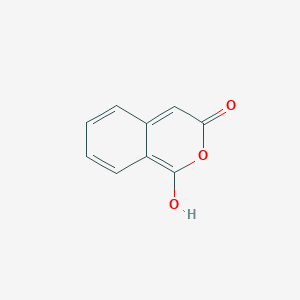

1-Hydroxy-3H-2-benzopyran-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyisochromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZMJCASAQOABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)OC(=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621645 | |

| Record name | 1-Hydroxy-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412050-23-8 | |

| Record name | 1-Hydroxy-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 3h 2 Benzopyran 3 One and Its Analogs

Classical Approaches for the Synthesis of 1-Hydroxy-3H-2-benzopyran-3-one Core

Traditional methods for synthesizing the this compound core often rely on fundamental organic reactions such as condensation and cyclization. These established routes provide a solid foundation for accessing this class of compounds.

Condensation and Cyclization Reactions

Condensation reactions followed by intramolecular cyclization are a cornerstone in the synthesis of the this compound nucleus. A common strategy involves the reaction of a derivative of 2-formylbenzoic acid with an active methylene compound. The initial condensation forms an intermediate that subsequently undergoes an intramolecular cyclization to yield the desired benzopyranone ring system.

Another classical approach is the intramolecular cyclization of appropriately substituted precursors. For instance, derivatives of 2-carboxyphenylacetic acid can be induced to cyclize under acidic or basic conditions to form the lactone ring of the this compound core. The specific conditions and yields are highly dependent on the nature of the substituents on the aromatic ring and the side chain.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Formylbenzoic acid derivative | Active methylene compound, base | This compound analog | Varies |

| 2-Carboxyphenylacetic acid derivative | Acid or base catalyst | This compound analog | Varies |

Ring-Closing Strategies

Ring-closing strategies provide another avenue to the this compound core. These methods typically involve the formation of a key bond to close the heterocyclic ring in the final or penultimate step of the synthesis. One such strategy is the intramolecular acylation of a suitable precursor. For example, a derivative of 2-(hydroxymethyl)benzoic acid can be cyclized to form the lactone ring.

Modern and Advanced Synthetic Strategies for this compound

Contemporary organic synthesis has introduced a range of powerful and efficient methods for the construction of complex molecules, including the this compound scaffold. These advanced strategies often offer advantages in terms of selectivity, yield, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cyclocarbonylation)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been extensively used for the formation of C-C and C-O bonds. Palladium-catalyzed cyclocarbonylation is a powerful tool for the synthesis of lactones. This reaction typically involves the carbonylation of a halo-substituted precursor that also contains a nucleophilic group, leading to the formation of a cyclic carbonyl compound. For the synthesis of this compound, a potential precursor would be a 2-halobenzyl alcohol derivative. The palladium catalyst facilitates the insertion of carbon monoxide and subsequent intramolecular cyclization to form the desired benzopyranone.

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (CO) | Product | Yield (%) |

| 2-Iodobenzyl alcohol | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100 | 1 atm | This compound | Moderate |

| 2-Bromobenzyl alcohol | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | 10 atm | This compound | Good |

Organocatalytic and Biocatalytic Synthesis (e.g., Cu(II)-tyrosinase enzyme catalysis)

The use of small organic molecules (organocatalysts) and enzymes (biocatalysts) to promote chemical transformations has gained significant traction as a green and sustainable approach to synthesis. While specific examples for the direct synthesis of this compound are still emerging, analogous reactions have been reported.

Biocatalysis, employing enzymes to perform chemical transformations, offers high selectivity under mild reaction conditions. While the direct synthesis of this compound using Cu(II)-tyrosinase has not been extensively reported, this enzyme is known to catalyze the oxidation of phenols. Its potential application in a cascade reaction, where an initial oxidation is followed by a cyclization to form the benzopyranone ring, is an area of ongoing research.

Multi-Component Reactions (e.g., Biginelli-type reactions for related benzopyran derivatives)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient for building molecular complexity. While the Biginelli reaction is classically known for the synthesis of dihydropyrimidinones, variations of this reaction have been adapted for the synthesis of other heterocyclic systems, including benzopyran derivatives. For instance, a Biginelli-type reaction involving a salicylaldehyde derivative, a β-ketoester, and a urea (B33335) or thiourea component can lead to the formation of a benzopyran-fused pyrimidine. Although this does not directly yield this compound, it demonstrates the potential of MCRs in constructing the core benzopyran structure, which could then be further modified.

Photochemical Synthesis Routes

Photochemical methods offer unique pathways to complex molecules by utilizing light energy to promote reactions, often under mild conditions. While specific photochemical syntheses targeting this compound are not extensively documented, routes developed for the analogous isocoumarin (B1212949) core structure are highly relevant. One such innovative approach is the light-driven carboxylative cyclization of o-ethynyl aryl bromides with carbon dioxide (CO₂). This method provides a direct route to the isocoumarin skeleton, demonstrating the potential of photocatalysis in constructing the benzopyranone framework. Control experiments in these studies have indicated that photoirradiation is crucial for promoting the cyclization process with high selectivity.

This light-driven approach represents a significant advancement in the synthesis of isocoumarins, offering a pathway that is both efficient and utilizes a renewable C1 source in the form of CO₂. The underlying mechanism involves the photocatalytic activation of the starting materials, leading to a cascade of reactions that culminate in the formation of the bicyclic lactone structure.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of isocoumarins, including potentially this compound, several green approaches have been explored. These methods focus on the use of environmentally benign solvents, catalyst optimization for efficiency and reusability, and the use of sustainable reagents. news-medical.neteurekaselect.com

A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents. news-medical.net Research into the synthesis of related coumarin (B35378) and isocoumarin derivatives has demonstrated the feasibility of conducting these reactions in aqueous media or under solvent-free conditions. arabjchem.orgresearchgate.netnih.gov For instance, the synthesis of biscoumarin derivatives has been successfully achieved in water, which is a non-toxic, non-flammable, and readily available solvent. researchgate.net Solvent-free approaches, such as mechanochemical synthesis using ball milling, have also been reported for the preparation of coumarin-related compounds, offering benefits like waste minimization and simplified product work-up. mdpi.com These methodologies highlight a promising direction for the environmentally friendly synthesis of this compound and its analogs.

Catalyst efficiency and sustainability are central to green synthesis. For the synthesis of isocoumarins, significant effort has been directed towards the development and optimization of catalytic systems. This includes the use of various transition-metal catalysts such as rhodium and cobalt to achieve high yields and selectivity under milder conditions. beilstein-journals.org The optimization of reaction conditions, including catalyst loading, choice of additives, and solvent, is crucial for maximizing efficiency and minimizing waste. beilstein-journals.orgresearchgate.netlew.ro Furthermore, the use of recyclable catalysts is a key aspect of green chemistry. For example, sulfanilic acid has been employed as a recyclable catalyst for the synthesis of biscoumarin derivatives in water. lew.ro The exploration of sustainable reagents, such as using readily available and less hazardous starting materials, is another important facet of applying green chemistry principles to the synthesis of these heterocyclic compounds. nih.gov

Synthetic Pathways for Structural Diversification of this compound Derivatives

The ability to introduce a variety of functional groups onto the this compound scaffold is crucial for developing a library of derivatives with diverse properties. This can be achieved by modifying either the aromatic ring or the pyranone moiety of the core structure.

Functionalization of the aromatic ring of isocoumarins can be achieved by utilizing appropriately substituted starting materials. For instance, Rh(III)-catalyzed C-H activation/annulation reactions have been shown to be compatible with a wide range of functionalized enaminones, leading to isocoumarins with diverse substituents on the aromatic ring. beilstein-journals.org This method tolerates both electron-donating and electron-withdrawing groups at various positions on the aromatic precursor.

Below is a table summarizing the synthesis of various functionalized isocoumarins via a Rh(III)-catalyzed reaction, demonstrating the scope of aromatic ring functionalization.

| Entry | Substituent on Aromatic Ring | Position of Substituent | Yield (%) |

|---|---|---|---|

| 1 | Methyl (Me) | para | 85 |

| 2 | Fluoro (F) | para | 82 |

| 3 | Chloro (Cl) | meta | 91 |

| 4 | Bromo (Br) | ortho | 75 |

| 5 | Trifluoromethyl (CF₃) | para | 88 |

| 6 | Nitro (NO₂) | meta | 78 |

Modifications at the pyranone moiety of the isocoumarin skeleton can introduce further structural diversity. Various synthetic strategies allow for the incorporation of different substituents at the C3 and C4 positions of the pyranone ring. For example, metal-free synthesis approaches have been developed for the preparation of 3-substituted isocoumarins. One such method involves a sequential O-acylation/Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with various acid chlorides, which demonstrates high functional group tolerance.

The following table illustrates the synthesis of different 3-substituted isocoumarins, showcasing the versatility of modifying the pyranone ring.

| Entry | Substituent at C3 | Yield (%) |

|---|---|---|

| 1 | Phenyl | 82 |

| 2 | 4-Chlorophenyl | 85 |

| 3 | 4-Methylphenyl (p-tolyl) | 84 |

| 4 | 4-Methoxyphenyl | 80 |

| 5 | 2-Thienyl | 78 |

| 6 | Cyclohexyl | 75 |

Introduction of Exocyclic Substituents

The introduction of exocyclic substituents, particularly at the C3 position of the phthalide ring, is a critical strategy for the synthesis of a diverse range of analogs of this compound. These modifications are achieved through several synthetic methodologies, including the formation of exocyclic double bonds to create 3-alkylidenephthalides and substitution reactions at the C3 carbon, often proceeding through halogenated intermediates.

Synthesis of 3-Alkylidenephthalides

A prominent method for introducing an exocyclic substituent involves the creation of a carbon-carbon double bond at the C3 position, yielding 3-alkylidenephthalides. These compounds are not only important natural products but also serve as valuable synthetic precursors.

One effective route is the acid-catalyzed dehydration of 3-(1-hydroxyalkyl)phthalides. This reaction typically proceeds by treating the hydroxyalkylphthalide with an acid such as formic acid and phosphoric acid at elevated temperatures. For instance, the reaction of 3-(1-hydroxybutyl)-5,7-dimethoxyphthalide with a mixture of formic acid and H₃PO₄ at 80 °C yields (Z)-3-Butylidene-5,7-dimethoxyphthalide acs.org. The synthesis of the precursor, 3-(1-hydroxyalkyl)phthalide, is achieved by the condensation of a phthalide with an aldehyde in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures acs.org.

Alternative strategies for synthesizing 3-alkylidenephthalides include the dehydrohalogenation of 3-halo-3-alkylphthalides acs.org and palladium-catalyzed oxidative carbonylation reactions researchgate.net.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 3-(1-Hydroxybutyl)-5,7-dimethoxyphthalide | Formic acid, H₃PO₄, 80 °C, 8 h | (Z)-3-Butylidene-5,7-dimethoxyphthalide | - | acs.org |

| Phthalide | 1. LDA, THF, -78 °C; 2. Alkylaldehyde | 3-(1-Hydroxyalkyl)phthalide | - | acs.org |

Substitution at the C3-Position via Halogenated Intermediates

Direct substitution at the C3 position provides a versatile route to a wide array of exocyclic substituents. This often involves the initial generation of a reactive intermediate, such as a 3-halophthalide.

Generation and Use of 3-Halophthalides

Free-radical bromination of a phthalide using N-Bromosuccinimide (NBS) is an effective method for producing a 3-bromophthalide intermediate nih.gov. This halogenated compound is a key precursor for further modifications. The bromine atom at the C3 position acts as a good leaving group, enabling subsequent nucleophilic substitution reactions msu.educhemguide.co.uk. For example, crude 3-bromophthalide can be treated with hot ethanol to yield 3-ethoxyphthalide nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to the synthesis of C3-arylphthalides. This reaction involves the coupling of a C3-bromophthalide with an arylboronic acid in the presence of a palladium catalyst researchgate.net. This methodology works efficiently in the presence of water and provides the desired 3-arylphthalide products in high yields researchgate.net. The versatility of palladium catalysis also extends to the use of other coupling partners, such as organotins (Stille reaction) and organozinc reagents (Negishi reaction), offering broad scope for introducing various aryl and vinyl substituents unistra.frresearchgate.net.

| C3-Halophthalide | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 3-Bromophthalide | Arylboronic Acid | Palladium Catalyst | C3-Arylphthalide | High | researchgate.net |

Substitution via Condensation Reactions

Another strategy for introducing exocyclic substituents involves the condensation of C3-functionalized phthalides with carbanions. For instance, 3-ethoxyphthalide, synthesized from 3-bromophthalide, can undergo a condensation reaction with the carbanion of diethyl malonate. This is followed by subsequent decarboxylation and hydrolysis steps to afford 3-substituted phthalides nih.gov. This multi-step sequence allows for the introduction of acetic acid moieties and other related functional groups at the C3 position.

Chemical Reactivity and Transformation Studies of 1 Hydroxy 3h 2 Benzopyran 3 One

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-Hydroxy-3H-2-benzopyran-3-one is susceptible to electrophilic aromatic substitution (SEAr) reactions. The hydroxyl and the ether oxygen of the pyranone ring are electron-donating groups, which activate the benzene ring towards electrophilic attack. These directing groups primarily favor substitution at positions ortho and para to the hydroxyl group. However, the specific regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) onto the aromatic ring.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) to the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups to the aromatic ring.

The presence of the activating groups can sometimes lead to multiple substitutions on the benzene ring, and careful control of reaction parameters is often necessary to achieve the desired product.

Nucleophilic Addition and Substitution Reactions at the Pyranone Ring

The pyranone ring of this compound contains several electrophilic sites that are prone to attack by nucleophiles. The carbonyl carbon (C-3) and the carbon atom bearing the hydroxyl group (C-1) are the primary sites for nucleophilic addition.

Table 1: Key Reactive Sites for Nucleophilic Attack

| Site | Description | Potential Reactions |

| C-1 | Carbonyl-like carbon | Addition of nucleophiles, potentially leading to ring opening. |

| C-3 | Lactone carbonyl carbon | Nucleophilic acyl substitution, leading to ring opening. |

The lactone functionality within the pyranone ring can undergo nucleophilic acyl substitution, which typically results in the opening of the pyranone ring. This reactivity is fundamental to many of the transformations of this compound. For instance, reaction with amines or hydrazines can lead to the formation of amide or hydrazide derivatives, respectively, following ring cleavage.

Rearrangement Reactions

While specific Wolff-type rearrangements are more commonly associated with α-diazoketones, the structural framework of this compound and its derivatives can participate in various rearrangement reactions. These transformations can be triggered by thermal, photochemical, or catalytic conditions, leading to the formation of new carbocyclic or heterocyclic systems. The specific nature of these rearrangements is highly dependent on the substituents present on the benzopyranone core and the reaction conditions employed.

Dimerization and Polymerization Pathways

Under certain conditions, this compound can undergo dimerization or polymerization. These reactions can be initiated by heat, light, or the presence of catalysts. The reactive sites, including the hydroxyl group and the double bond within the pyranone ring, can participate in intermolecular reactions, leading to the formation of larger molecules. The specific pathway and the structure of the resulting dimers or polymers are influenced by the reaction conditions and the presence of other functional groups.

Ring Opening and Ring Closure Mechanisms

The pyranone ring of this compound is susceptible to ring-opening reactions, particularly under basic or acidic conditions. isca.me Alkaline hydrolysis, for example, leads to the opening of the lactone ring to form a salt of the corresponding carboxylic acid. isca.me This ring-opening can be followed by other transformations, providing a pathway to a variety of substituted benzene derivatives.

Conversely, intramolecular reactions can lead to the formation of the benzopyranone ring system from suitable precursors. For instance, the cyclization of certain ortho-substituted phenylacetic acid derivatives can yield the this compound core. These ring-closure reactions are pivotal in the synthesis of this and related isocoumarin (B1212949) structures.

Reactions with Heterodienophiles and Cycloaddition Reactions

The double bond within the pyranone ring of this compound can act as a dienophile in Diels-Alder reactions. This allows for the construction of more complex, polycyclic structures. The reactivity in these cycloaddition reactions is influenced by the electronic nature of the dienophile and the diene.

Furthermore, the molecule can react with various heterodienophiles. These reactions often involve the formation of new heterocyclic rings fused to the benzopyranone framework. Such transformations are valuable for the synthesis of novel and structurally diverse heterocyclic compounds.

Oxidation and Reduction Chemistry

The this compound molecule possesses functional groups that can be targeted for both oxidation and reduction.

Oxidation: The hydroxyl group can be oxidized to a ketone. The aromatic ring can also undergo oxidation under more vigorous conditions, potentially leading to ring cleavage.

Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group. Catalytic hydrogenation can reduce the double bond within the pyranone ring and potentially the aromatic ring under more forcing conditions.

The specific outcome of these redox reactions is highly dependent on the reagents and conditions employed, allowing for selective transformations at different parts of the molecule.

Following a comprehensive series of targeted searches, no specific scientific literature or data detailing the photochemical reactivity of this compound could be located. Searches for the compound under its various synonyms, including 3-hydroxyphthalide and o-phthalaldehydic acid, and for related photochemical transformations, did not yield information directly pertaining to the photolysis, photodegradation, or photochemical reaction pathways of this specific molecule.

While information on the photochemical behavior of structurally related compounds, such as o-phthalaldehyde (B127526) and N-hydroxyphthalimide esters, is available, this information does not directly address the unique photochemical characteristics of this compound. Specifically, no data was found regarding the products formed upon its irradiation, the mechanisms of any photochemical transformations, or its quantum yields.

Therefore, due to the absence of specific research findings on the photochemical reactivity of this compound, it is not possible to provide a scientifically accurate and detailed article on this topic as requested.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 Hydroxy 3h 2 Benzopyran 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 1-Hydroxy-3H-2-benzopyran-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its structure.

Chemical Shift Assignment and Spin-Spin Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the vinyl proton. The aromatic protons on the benzene (B151609) ring would likely appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts and multiplicities would be determined by their position relative to the electron-withdrawing carbonyl group and the electron-donating hydroxyl group. For instance, the proton ortho to the carbonyl group would be expected to be the most deshielded. The vinyl proton at the 4-position would likely resonate as a singlet in the vinylic region of the spectrum. The enolic hydroxyl proton would give rise to a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct carbon signals. The carbonyl carbon of the lactone would be the most downfield signal, typically in the range of δ 160-170 ppm. The carbons of the aromatic ring would appear between δ 110-150 ppm, with their specific shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-1) and the vinyl carbon (C-4) would also have characteristic chemical shifts.

Spin-Spin Coupling: The coupling patterns observed in the ¹H NMR spectrum would be crucial for confirming the substitution pattern of the aromatic ring. The ortho, meta, and para coupling constants (J values) between adjacent and non-adjacent protons would allow for the unambiguous assignment of each aromatic proton.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| H-4 | 6.0 - 6.5 | s | C-4: 90 - 100 |

| H-5 | 7.5 - 8.0 | d | C-5: 125 - 135 |

| H-6 | 7.0 - 7.5 | t | C-6: 120 - 130 |

| H-7 | 7.0 - 7.5 | t | C-7: 120 - 130 |

| H-8 | 8.0 - 8.5 | d | C-8: 115 - 125 |

| 1-OH | Variable | br s | - |

| - | - | - | C-1: 150 - 160 |

| - | - | - | C-3: 160 - 170 |

| - | - | - | C-4a: 135 - 145 |

| - | - | - | C-8a: 110 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D spectra.

COSY: This experiment would show correlations between coupled protons, for example, confirming the connectivity of the aromatic protons.

HSQC: This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

For stereochemical and conformational analysis, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed. These experiments detect through-space interactions between protons. For a planar molecule like this compound, these experiments would primarily confirm the proximity of adjacent protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone, expected in the region of 1720-1740 cm⁻¹. The O-H stretching of the enolic hydroxyl group would appear as a broad band in the range of 3200-3600 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would be observed in the 1500-1600 cm⁻¹ region. C-O stretching bands for the lactone and the enol would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be expected to give rise to prominent Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (enol) | 3200-3600 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C=O stretch (lactone) | 1720-1740 (strong) | Strong |

| C=C stretch (aromatic) | 1500-1600 | Strong |

| C-O stretch | 1200-1300 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₉H₆O₃). This would provide its elemental composition with high accuracy, confirming the molecular formula. The theoretical exact mass is 162.0317 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern can provide valuable clues about the structure of the molecule. For this compound, fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for lactones is the loss of a molecule of carbon monoxide. This would result in a fragment ion with a mass corresponding to [M - CO]⁺.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system, an RDA-type fragmentation could potentially occur, leading to the cleavage of the pyran ring.

Loss of other small fragments: Depending on the ionization method, other fragmentation pathways might be observed, providing further structural information.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 162 | [M]⁺ | [C₉H₆O₃]⁺ |

| 134 | [M - CO]⁺ | [C₈H₆O₂]⁺ |

| 106 | [M - 2CO]⁺ | [C₇H₆O]⁺ |

| 78 | [C₆H₆]⁺ | [C₆H₆]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

A detailed analysis of the UV-Vis spectrum of this compound would provide insights into its electronic structure and the types of electronic transitions it undergoes. Typically, the spectrum would be recorded in a suitable solvent, and the wavelengths of maximum absorption (λmax) would be reported. These absorption bands correspond to the promotion of electrons from lower energy molecular orbitals (such as π and n orbitals) to higher energy antibonding orbitals (π*).

For a molecule like this compound, which contains a benzene ring fused to a lactone ring with a hydroxyl group, one would expect to observe characteristic π → π* transitions associated with the aromatic system and potentially n → π* transitions related to the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups. The analysis would involve assigning these transitions based on their energies and intensities. The solvent polarity can also influence the position of these absorption bands, providing further information about the nature of the electronic transitions.

A representative data table for such an analysis would look as follows, populated with hypothetical data for illustrative purposes:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Tentative Assignment |

| Methanol | 254 | 15,000 | π → π* (Benzene E2 band) |

| 290 | 8,000 | π → π* (Benzene B band) | |

| 340 | 1,500 | n → π* (Carbonyl) | |

| Cyclohexane | 252 | 14,500 | π → π* (Benzene E2 band) |

| 288 | 7,800 | π → π* (Benzene B band) | |

| 345 | 1,200 | n → π* (Carbonyl) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Had a suitable crystal of this compound been analyzed, this technique would have provided a wealth of structural information. This includes bond lengths, bond angles, and torsion angles, which would reveal the planarity of the bicyclic system and the conformation of the hydroxyl group.

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group and the carbonyl oxygen) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the physical properties of the compound in the solid state.

A summary of the crystallographic data would typically be presented in a table similar to the one below:

| Parameter | Value |

| Chemical Formula | C₉H₆O₃ |

| Formula Weight | 162.14 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [e.g., 4] |

| Density (calculated) (g/cm³) | [Value] |

| R-factor | [Value] |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD), to this compound depends on whether the molecule is chiral. Based on its structure, this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum, and this technique would not be applicable for its enantiomeric characterization.

However, if a chiral derivative of this compound were to be synthesized, or if it were to form a chiral complex, CD spectroscopy would be a powerful tool. The CD spectrum would show positive or negative bands (Cotton effects) at the wavelengths of UV-Vis absorption, providing information about the absolute configuration of the chiral center(s).

Mechanistic Investigations of Biological Activities of 1 Hydroxy 3h 2 Benzopyran 3 One Derivatives

Cellular Antiproliferative Mechanisms

The anticancer potential of benzopyran derivatives is a subject of intensive research. These compounds can inhibit cancer cell proliferation through multiple, often interconnected, pathways that disrupt cell division, promote programmed cell death, and interfere with key signaling cascades essential for tumor growth and survival.

Induction of Apoptosis and Necrosis Pathways

A primary mechanism for the antiproliferative activity of benzopyran derivatives is the induction of cell death through apoptosis and necrosis. Studies on 2-aminopropyl benzopyrans in triple-negative breast cancer (TNBC) cell lines have shown that several cytotoxic derivatives are potent inducers of both apoptotic and necrotic cell death. nih.gov For instance, certain secondary amine derivatives triggered significant apoptosis and necrosis in 83–96.5% of treated cancer cells. nih.gov

This pro-apoptotic effect is often mediated by modulating the expression of key regulatory proteins. Mechanistic investigations revealed that the apoptotic compounds downregulated the expression of Bcl-2, an anti-apoptotic protein that promotes cell survival. nih.gov By reducing the levels of Bcl-2, these benzopyran derivatives shift the cellular balance towards programmed cell death, contributing to their anticancer effect. A novel benzopyrane derivative, identified as SIMR1281, has also been shown to induce apoptosis as a consequence of its multi-target effects on cellular survival pathways. nih.gov

Cell Cycle Arrest (e.g., G1 phase)

In addition to inducing cell death, benzopyran derivatives can halt the proliferation of cancer cells by arresting the cell cycle, frequently at the G1 phase. The G1 phase is a critical checkpoint that controls the cell's commitment to DNA replication and division. Certain non-apoptotic 2-aminopropyl benzopyran compounds were found to cause cell cycle arrest at the G1 phase in TNBC cells. nih.gov

The molecular mechanism behind this G1 arrest involves the modulation of key cell cycle proteins. The benzopyran derivatives were shown to downregulate the gene expression of cyclin D1 (CCND1) and cyclin E2 (CCNE2). nih.gov These cyclins are essential for driving the progression from the G1 to the S phase of the cell cycle. By inhibiting their expression, the compounds prevent cancer cells from entering the DNA synthesis phase, effectively stopping their proliferation. This mechanism is consistent with the actions of other related phenolic compounds which inhibit cancer cell growth by eliciting a G1 arrest through the modulation of G1-phase cyclins and cyclin-dependent kinases (CDKs). clinicaltrials.gov

DNA Damage and Repair Pathway Modulation

Inducing DNA damage is another critical strategy through which benzopyran derivatives exert their antiproliferative effects. A novel benzopyrane derivative, SIMR1281, was found to inhibit the proliferation of various cancer cells by directly inducing DNA damage. nih.gov This damage, if not repaired, can trigger cell cycle arrest and apoptosis, ultimately leading to the elimination of the cancer cell. The ability of a compound to cause DNA damage is a hallmark of many effective chemotherapeutic agents. While some related heterocyclic compounds, such as 1,2,3-triazoles, are known to exert anti-tumor effects by intercalating with tumor cell DNA and inducing damage, the direct evidence for benzopyranes like SIMR1281 highlights a significant pathway for their anticancer activity. nih.govnih.gov

Modulation of Key Protein Kinases (e.g., PI3K, Src, Aromatase, Sulfatase, Carbonic Anhydrase)

Benzopyran derivatives can modulate the activity of several key protein kinases and enzymes that are crucial for cancer cell signaling and survival.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is one of the most commonly overactivated pathways in human cancers, promoting cell survival and growth. The benzopyrane derivative SIMR1281 has been shown to mediate its antiproliferative effects in part through the inactivation of the PI3K/Akt pathway, thereby attenuating cell survival machinery. nih.gov

Protein Kinase C (PKC): The PKC family of kinases is involved in regulating cellular growth, differentiation, and apoptosis. A screen of small molecule libraries identified certain 3-hydroxy-2-phenyl-4H-1-benzopyran-4-ones (a related flavonoid structure) as isoform-selective inhibitors of the atypical protein kinase C-zeta (PKC-ζ). nih.govresearchgate.net This demonstrates that the benzopyran scaffold can be tailored to achieve selective inhibition of specific kinase isoforms.

Carbonic Anhydrase (CA): The transmembrane carbonic anhydrase isoforms CA IX and CA XII are overexpressed in many cancers and contribute to tumor growth and metastasis. nih.gov They are considered validated anti-tumor targets. nih.gov While not direct derivatives of 1-hydroxy-3H-2-benzopyran-3-one, structurally related bioisosteres such as homosulfocoumarins and 3H-1,2-benzoxaphosphepine 2-oxides have been developed as potent and selective inhibitors of the tumor-associated CA IX and XII isoforms. nih.gov These compounds show a desirable profile by not inhibiting the common cytosolic isoforms hCA I and II, which could lead to fewer side effects. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is a further mechanism implicated in the cytotoxic effects of benzopyran derivatives. An investigation into 2-aminopropyl benzopyrans demonstrated that their ability to induce apoptosis and necrosis was, at least in part, due to an increase in ROS generation within the cancer cells. nih.gov Elevated ROS levels can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to overwhelming cellular stress and triggering programmed cell death pathways. This mechanism links the compound's chemical properties to the ultimate biological outcomes of apoptosis and necrosis.

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

Derivatives based on the benzopyran structure are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria, fungi, and viruses. nih.gov This activity stems from their ability to interfere with various microbial process.

Antibacterial

Benzopyran derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. In one study, spiro-benzofuran derivatives were tested against several bacteria, proving to be inactive against Gram-negative strains but exhibiting interesting activity against Gram-positive organisms like Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. The activity was found to correlate with the lipophilicity of the compounds, suggesting that the ability to penetrate the bacterial cell membrane is a key factor.

Other studies have synthesized coumarin-1,2,3-triazole conjugates that showed significant antibacterial activity against Enterococcus faecalis, a challenging nosocomial pathogen.

Data adapted from references and.

Antifungal

The antifungal properties of benzopyran derivatives are well-documented. A specific coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2), has been studied for its mode of action against Aspergillus species. researchgate.net Research showed that this compound is capable of inhibiting both the mycelial growth and the germination of fungal conidia. researchgate.net Its mechanism of action appears to involve disruption of the fungal cell wall. researchgate.net Furthermore, this derivative displayed an additive or synergistic effect when used in combination with conventional azole antifungal drugs like voriconazole (B182144) and itraconazole, suggesting it could be used to enhance existing therapies. researchgate.net

Other synthetic benzopyran-2-one derivatives have also shown significant antifungal activities. For example, certain 3,7-disubstituted derivatives displayed potent activity against Trichophyton mentagrophytes, with MIC values as low as 1.56 µg/mL, which was superior to the standard drug fluconazole.

Data adapted from reference.

Antiviral

The benzopyran-2-one scaffold is a promising framework for the development of antiviral agents. Both natural and semi-synthetic derivatives have demonstrated antiviral activity. nih.gov Research indicates that these compounds can be effective against viruses such as SARS-CoV-2 by suppressing its main virulence factors, including the receptor-binding domain of the S-protein and key viral proteases. nih.gov Additionally, specific pyran-2-one derivatives have been identified as inhibitors of the HIV protease, a critical enzyme for the replication of the HIV retrovirus. nih.gov This highlights the potential of these compounds to interfere with essential viral machinery, thereby inhibiting infection.

Inhibition of Microbial Growth and Virulence Factors

The antimicrobial properties of this compound derivatives extend beyond simple growth inhibition to the disruption of key virulence mechanisms, particularly quorum sensing (QS) and biofilm formation. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes such as virulence factor production and biofilm development.

Research has shown that coumarins, a closely related class of benzopyranones, can interfere with QS systems. For instance, 3-hydroxycoumarin (B191489) has been identified as an important inhibitor of QS in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum. This inhibition of QS can lead to a downstream reduction in the production of various virulence factors.

One of the most significant consequences of QS inhibition is the disruption of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection against host defenses and antimicrobial agents. Studies on coumarin derivatives have demonstrated their ability to significantly reduce biofilm formation in P. aeruginosa. This anti-biofilm activity is often achieved without affecting bacterial growth, highlighting a specific targeting of virulence rather than viability.

Furthermore, some benzopyran derivatives have been shown to inhibit the type III secretion system (T3SS), a needle-like apparatus used by many Gram-negative bacteria to inject protein toxins directly into host cells. Inhibition of the T3SS is a promising anti-virulence strategy as it can disarm the bacteria without exerting selective pressure that leads to resistance.

Disruption of Cellular Integrity

The antimicrobial action of some this compound derivatives involves the disruption of the physical integrity of the microbial cell. The bacterial cell membrane, a vital barrier that controls the passage of substances and maintains cellular homeostasis, is a key target.

Studies on structurally related compounds, such as 3-hydroxylphenyl aminophosphonate derivatives, have shown their ability to compromise the cell membrane integrity of bacteria like Staphylococcus aureus. This disruption can lead to the leakage of essential intracellular components, such as proteins and nucleic acids, ultimately resulting in cell death. The amphipathic nature of these molecules, possessing both hydrophilic and hydrophobic regions, allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This mechanism of action is advantageous as it is less likely to induce resistance compared to the inhibition of specific enzymes.

Anti-inflammatory Mechanisms

This compound derivatives have demonstrated notable anti-inflammatory effects through various mechanisms, including the modulation of inflammatory signaling molecules and the inhibition of key pro-inflammatory enzymes.

Modulation of Inflammatory Mediators and Cytokines

The inflammatory response is a complex process orchestrated by a variety of signaling molecules, including cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a crucial role in amplifying and sustaining inflammation.

Research on coumarin-based analogs has revealed their capacity to suppress the production of these key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. For example, certain coumarin derivatives have been shown to significantly reduce the levels of TNF-α, IL-6, and IL-1β. The mechanism behind this modulation often involves the downregulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

Inhibition of Pro-inflammatory Cytokine Production by Coumarin Derivatives

| Compound | Target Cytokine | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Coumarin-Curcumin Analog (14b) | TNF-α | LPS-stimulated Macrophages | 5.32 | nih.govresearchgate.net |

| Coumarin-Curcumin Analog (14b) | IL-6 | LPS-stimulated Macrophages | Data indicates significant reduction | nih.govresearchgate.net |

| Coumarin-Curcumin Analog (14b) | IL-1β | LPS-stimulated Macrophages | Data indicates significant reduction | nih.govresearchgate.net |

Enzyme Inhibition (e.g., COX-2, if relevant to mechanistic studies)

A key mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. nih.gov

Several studies have identified benzopyran derivatives as selective inhibitors of COX-2. nih.govmdpi.com Molecular docking studies have further elucidated the interactions between these derivatives and the active site of the COX-2 enzyme, providing a basis for the rational design of more potent and selective inhibitors. nih.gov

COX-2 Inhibitory Activity of Benzopyran and Related Derivatives

| Compound/Derivative Class | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Sclerotiorin Derivative (Compound 3) | Exhibits 70.6% inhibition (comparable to Indomethacin) | mdpi.com |

| 1,3-Dihydro-2H-indolin-2-one Derivative (Compound 4e) | 2.35 ± 0.04 | mdpi.com |

| 1,3-Dihydro-2H-indolin-2-one Derivative (Compound 9h) | 2.422 ± 0.10 | mdpi.com |

| Indolizine Derivative (5a) | 5.84 | nih.gov |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound derivatives exhibit antioxidant properties, primarily through their ability to scavenge free radicals.

Radical Scavenging Properties

The core structure of this compound, particularly the presence of hydroxyl groups on the aromatic ring, is crucial for its radical scavenging activity. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of compounds. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. Studies on 3-carboxycoumarin derivatives have demonstrated their potent DPPH radical scavenging activity, with some compounds exhibiting significant inhibition. researchgate.net The concentration of the antioxidant required to scavenge 50% of the DPPH radicals is expressed as the IC₅₀ value, with lower values indicating higher antioxidant activity. chemicalpapers.comresearchgate.netyoutube.com

DPPH Radical Scavenging Activity of Coumarin Derivatives

| Compound | DPPH Scavenging Activity (% Inhibition at 10 mg/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one (C1) | ~90% | - | researchgate.net |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) | ~85% | - | researchgate.net |

| Coumarin Compound I | - | 799.83 | nih.gov |

| Coumarin Compound II | - | 712.85 | nih.gov |

| Coumarin Compound III | - | 872.97 | nih.gov |

Chelation of Metal Ions

The ability of this compound derivatives to chelate metal ions is a significant aspect of their biological activity. The structural arrangement of a hydroxyl group in proximity to a carbonyl group provides an ideal site for coordinating with metal ions, thereby modulating their bioavailability and reactivity.

Research into compounds with similar structural motifs, such as 3-hydroxy-(4H)-benzopyran-4-ones, has provided valuable insights into this mechanism. For instance, a study on the oral iron chelator 2-methyl-3-hydroxy-4H-benzopyran-4-one (MCOH) demonstrated its capacity to chelate iron in a 2:1 ratio, forming a stable complex with a stability constant of approximately 10¹⁰. nih.gov This sequestration of iron is crucial as it can prevent the metal from participating in deleterious redox reactions that generate harmful free radicals. nih.gov The ability of such compounds to cross cell membranes further enhances their potential as therapeutic iron chelators. nih.gov

The interaction of related chromene-3-carbohydrazide derivatives with various metal ions, including Fe(III), has been studied using pH-metric techniques. These studies confirmed the formation of 1:1 and 1:2 metal-ligand complexes, indicating a simultaneous complex formation process. jetir.org Spectrophotometric studies on other related hydroxychromene derivatives have also been employed to determine the affinity constants for iron(III), revealing the formation of stable complexes. researchgate.net While direct stability constants for this compound itself with various metal ions are not extensively documented in the reviewed literature, the data from structurally analogous compounds strongly suggest a similar capacity for metal ion chelation, which likely contributes to its antioxidant and other biological properties.

Table 1: Metal Chelation Data for Related Benzopyranone Derivatives

| Compound | Metal Ion | Molar Ratio (Ligand:Metal) | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| 2-methyl-3-hydroxy-4H-benzopyran-4-one (MCOH) | Fe(III) | 2:1 | ~10 | nih.gov |

| 3-hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one | Fe(III) | 3:1 (at pH 7.0) | β₁=9.95, β₂=18.69, β₃=26.02 | researchgate.net |

Receptor-Ligand Interactions (e.g., Selective Estrogen Receptor Modulator activity)

A significant area of investigation for benzopyran derivatives has been their interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ). This has led to the development of compounds with Selective Estrogen Receptor Modulator (SERM) activity, which can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner.

The binding affinity of these derivatives to ER subtypes is a key determinant of their biological response. Studies on 3-phenylbenzopyran derivatives have shown that the nature and position of substituents on the 3-phenyl ring heavily influence binding affinity. nih.gov For example, some isoflavones containing a 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one scaffold have been synthesized and shown to have low but selective affinity for ERα over ERβ. nih.gov The presence of a basic side chain on the benzopyran scaffold has also been explored, leading to potent ligands with high receptor affinity and significant inhibition of agonist-stimulated uterine growth. nih.gov

Docking studies have provided further insights into these interactions, explaining the observed structure-affinity relationships. For instance, a small, hydrophobic substituent at the 4'-position of the 3-phenyl ring can interact with a small accessory binding cavity in the receptor, while di-substitution at the 3' and 4' positions can confer selectivity for ERα. nih.gov This selectivity is attributed to differences in the amino acid composition and side chain conformation of the ligand-binding domains of human ERα and ERβ. nih.gov The binding affinities of various estrogenic compounds, including those with benzopyran-like structures such as coumestrol, have been compared for both ERα and ERβ, highlighting the nuanced differences in ligand recognition between the two receptor subtypes. wikipedia.org

Table 2: Estrogen Receptor Binding Affinity for Related Benzopyran Derivatives

| Compound Class/Derivative | Receptor | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one derivatives | ERα / ERβ | Low affinity, selective for ERα | Not specified | nih.gov |

| 3-phenylbenzopyran with basic side chain (CHF4227) | ERα / ERβ | Excellent binding affinity | Not specified | nih.gov |

| Coumestrol | ERα | RBA vs Estradiol | > Estrone | wikipedia.org |

Enzyme Inhibition Studies (e.g., Tyrosinase, Mitochondrial Complex III, PKS13)

The ability of this compound derivatives to inhibit specific enzymes is another crucial aspect of their biological activity. These inhibitory actions can disrupt metabolic pathways in pathogenic organisms or modulate physiological processes in humans.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for cosmetics and medicine. Various coumarin and benzopyran derivatives have been shown to be effective tyrosinase inhibitors. researchgate.netmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. For instance, certain 3-arylcoumarins act as competitive inhibitors, with some derivatives showing significantly higher potency than the standard inhibitor, kojic acid. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives are in the micromolar and even nanomolar range. researchgate.netnih.gov

Mitochondrial Complex III Inhibition: Mitochondrial complex III (ubiquinol-cytochrome c reductase) is a critical component of the electron transport chain. Its inhibition can disrupt cellular respiration and induce apoptosis. While direct studies on this compound are limited, research on other compounds has shown that the inhibition of complex III is a viable therapeutic strategy. For example, ceramide, a lipid second messenger, has been shown to directly inhibit complex III with a half-maximum effect in the low micromolar range. nih.gov Pharmacological inhibition of complex III by agents like antimycin A has been demonstrated to induce differentiation in acute myeloid leukemia cells, highlighting the therapeutic potential of targeting this enzyme complex. nih.gov

PKS13 Inhibition: Polyketide synthase 13 (PKS13) is an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis. Inhibition of PKS13 is a promising strategy for developing new anti-tuberculosis drugs. x-chemrx.comnih.gov Several classes of compounds, including benzofurans and coumestans (which share structural similarities with benzopyranones), have been identified as potent inhibitors of the thioesterase domain of PKS13. nih.govx-chemrx.com These inhibitors have demonstrated efficacy in both enzymatic and whole-cell assays against M. tuberculosis. x-chemrx.comnih.gov

Table 3: Enzyme Inhibition Data for this compound Derivatives and Related Compounds

| Inhibitor Class/Derivative | Target Enzyme | Inhibition Metric (IC₅₀) | Kinetic Mechanism | Reference |

|---|---|---|---|---|

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Tyrosinase | 0.0089 µM | Competitive | nih.gov |

| 3-Arylcoumarin derivative (12b) | Tyrosinase | 0.19 µM | Competitive | researchgate.net |

| Coumarin-based compound (FN-19) | Tyrosinase | 42.16 µM | - | mdpi.com |

| N-acetylsphingosine (C2-ceramide) | Mitochondrial Complex III | 5-7 µM | - | nih.gov |

Other Mechanistic Biological Activities (e.g., Antifeedant, Larvicidal)

Beyond the well-defined mechanisms of metal chelation, receptor binding, and enzyme inhibition, derivatives of this compound exhibit other biological activities that are mechanistically distinct.

Antifeedant Activity: Certain benzofuran (B130515) derivatives, which are structurally related to benzopyranones, have demonstrated significant insect antifeedant activity. For example, coumaran (2,3-dihydrobenzofuran) and its derivatives have been shown to inhibit the feeding of polyphagous insects like the common cutworm (Spodoptera litura). scispace.com The introduction of specific functional groups, such as methoxy (B1213986) and acetyl groups, can enhance this activity. scispace.com Similarly, precocene derivatives, which contain a chromene skeleton, have exhibited strong antifeedant effects against various storage pests and aphids. researchgate.net This suggests that the benzopyranone core structure may play a role in deterring insect feeding.

Larvicidal Activity: The larvicidal properties of compounds related to this compound have also been reported. Essential oils containing various terpenes and phenylpropanoids have shown toxicity against mosquito larvae, such as those of Aedes aegypti. nih.govnih.govfrontiersin.orgusda.gov While direct data for this compound is not available in the provided search results, the larvicidal potential of structurally similar natural products suggests a possible avenue for the biological application of these derivatives. For instance, para-benzoquinones and their alkylated derivatives have demonstrated larvicidal effects against A. aegypti, with potency being influenced by the size and position of the alkyl groups. nih.gov Thiophene (B33073) derivatives have also been evaluated for their larvicidal activity against Aedes aegypti, with efficacy correlating with the number of thiophene rings and the presence of acetoxy groups. usda.gov

Table 4: Antifeedant and Larvicidal Activity of Related Compounds

| Compound Class/Derivative | Activity | Target Organism | Metric (e.g., ED₅₀, LC₅₀) | Reference |

|---|---|---|---|---|

| 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran | Antifeedant | Spodoptera litura | ED₅₀ = 1.3 µg/cm² | scispace.com |

| Precocene II | Antifeedant | Storage pests and aphids | Strong activity | researchgate.net |

| 2-isopropyl-para-benzoquinone | Larvicidal | Aedes aegypti | Most bioactive of tested quinones | nih.gov |

| Eugenol | Larvicidal | Aedes aegypti | LC₅₀ = 63.48 ppm (F0) | nih.gov |

Structure Activity Relationship Sar Studies and Derivative Design of 1 Hydroxy 3h 2 Benzopyran 3 One

Impact of Substituents on Biological Activities (e.g., position, electronic, steric effects)

The biological profile of 1-hydroxy-3H-2-benzopyran-3-one derivatives is highly dependent on the nature and position of substituents on the core structure. The most common substitution patterns involve the C-3 position on the lactone ring and oxygenation at the C-6 and C-8 positions of the aromatic ring. nih.govnih.gov

Positional Effects:

C-3 Position: This is the most frequently modified position. Substituents at C-3, which can include alkyl, aryl, or heterocyclic groups, are critical for modulating a wide range of biological activities such as antifungal, anti-inflammatory, and cytotoxic properties. nih.govdistantreader.org For instance, the introduction of an azolyl group at the C-3 position has been shown to confer moderate antifungal activity against Candida albicans. distantreader.org

C-6 and C-8 Positions: Oxygenation (e.g., hydroxyl or methoxy (B1213986) groups) at these positions is a common feature in many naturally occurring, biologically active isocoumarins. nih.gov The presence of a phenolic hydroxyl group, in particular, has been shown to be important for the antioxidant and antineoplastic activities of related benzopyran derivatives. nih.gov Conversely, masking this hydroxyl group can sometimes enhance antimicrobial effects. nih.gov

C-3/C-4 Saturation: Reduction of the double bond between the C-3 and C-4 positions to yield 3,4-dihydroisocoumarins is a key structural modification that alters the planarity and conformational flexibility of the scaffold, leading to a different spectrum of biological activities. nih.gov

Electronic and Steric Effects: The electronic properties of substituents significantly influence the reactivity and interaction of the molecule with biological targets.

Electron-donating groups (EDGs): The presence of electron-donating groups, such as hydroxyl or methoxy groups on the phenolic ring, can enhance activities like antioxidant capacity by facilitating hydrogen atom donation. nih.gov

Electron-withdrawing groups (EWGs): The introduction of electron-withdrawing groups can alter the molecule's photophysical properties and its ability to interact with specific targets. researchgate.net

Steric Hindrance: The size and bulk of substituents play a role in how the molecule fits into a target's binding site. For example, in a study of 2-aminopropyl benzopyran derivatives, the introduction of a bulky p-chlorophenyl urea (B33335) moiety was found to be detrimental to cytotoxic activity due to steric hindrance. sigmaaldrich.com

The following table summarizes the observed impact of various substituents on the biological activities of isocoumarin (B1212949) and benzopyran derivatives.

Interactive Data Table: Impact of Substituents on Biological Activity

| Position | Substituent/Modification | Effect on Biological Activity |

| C-3 | Heterocyclic rings (e.g., azolyl) | Confers antifungal activity. distantreader.org |

| C-3 | Alkyl or Aryl groups | Modulates a broad range of activities including anti-inflammatory and cytotoxic. distantreader.org |

| C-6 / C-8 | Hydroxyl (-OH) group | Important for antioxidant and antineoplastic activities. nih.gov |

| C-6 / C-8 | Methoxy (-OCH₃) group | Common in naturally active isocoumarins. nih.gov |

| Phenolic -OH | Masking (e.g., etherification) | Can increase antimicrobial activity while decreasing antioxidant potential. nih.gov |

| C-3=C-4 Bond | Saturation (to 3,4-dihydroisocoumarin) | Alters the spectrum of biological activities. nih.gov |

Scaffold Modifications and Their Influence on Mechanistic Profiles

Beyond simple substitution, modifications to the core this compound scaffold can lead to derivatives with novel mechanistic profiles. These modifications involve altering the fundamental ring structure, often by fusing other heterocyclic systems to the benzopyran core.

Heterocyclic Annulation: The fusion of heterocyclic rings such as pyrimidine, pyridine, or pyrrole (B145914) onto the benzopyran framework has been a successful strategy to create new chemical entities. mdpi.com For example, reacting 2-amino-pyrano[3,2-c] nih.govbenzopyran derivatives with reagents like formic acid or formamide (B127407) leads to the formation of pyrimidino-pyrano-benzopyran systems. mdpi.com These new scaffolds often exhibit different biological activities compared to the parent compound, suggesting an altered mechanism of action.

Thionation: The replacement of the lactone carbonyl oxygen with sulfur to form a thio-isocoumarin is another significant scaffold modification. Such changes drastically alter the electronic distribution and hydrogen-bonding capacity of the molecule. In one study, isocoumarin thio-derivatives were evaluated for their inhibitory activity on cytochrome P450 enzymes (CYP3A4 and CYP2D6), indicating a shift in biological targets and mechanistic profile compared to their oxygen-lactone counterparts. distantreader.org

Hybrid Compound Synthesis: A modern approach involves creating hybrid molecules that combine the benzopyran scaffold with another distinct pharmacophore. This strategy aims to develop agents with dual or multi-target mechanisms of action. researchgate.net For example, a benzopyran ring might be linked to a pharmacophore known to inhibit a specific kinase, creating a hybrid molecule with a predefined, novel mechanistic profile.

These modifications fundamentally alter the shape, size, and electronic properties of the molecule, enabling it to interact with a different set of biological targets and thus exhibit new mechanistic profiles.

Rational Design of Novel this compound Analogs

Rational drug design leverages the understanding of SAR and target structures to create novel analogs with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this involves several key strategies:

Target-Oriented Design: This approach begins with a known biological target. For instance, derivatives of 7-hydroxy-benzopyran-2-one were designed as anticancer agents by specifically targeting the PI3K/Akt signaling pathway. researchgate.netnih.gov Molecular docking simulations were used to predict how different substituents at the C-3 position would bind to the active sites of PI3K and Akt-1 enzymes, guiding the synthesis of the most promising candidates. nih.gov

SAR-Guided Optimization: Findings from initial screening and SAR studies are used to guide subsequent modifications. If a particular substituent, like a para-hydroxyl group on a phenolic ring, is found to be critical for activity, new analogs will be designed to retain this feature while modifying other parts of the molecule to enhance different properties. nih.govnih.gov This iterative process allows for the fine-tuning of biological activity.

Scaffold Hopping and Bioisosteric Replacement: In this strategy, parts of the molecule are replaced with structurally different but functionally similar groups (bioisosteres). This can be used to improve properties like metabolic stability or to explore new intellectual property space. For example, a carboxylic acid group might be replaced with a tetrazole ring to maintain an acidic pKa while improving other drug-like properties.

The rational design process often incorporates computational chemistry to predict the binding affinity and physicochemical properties of designed molecules before their synthesis, thereby increasing the efficiency of the drug discovery process. nih.gov

Ligand Efficiency and Physicochemical Property Optimization in Research Contexts

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and other related metrics are used to assess the binding efficiency of a molecule relative to its size, providing a more nuanced view of its potential for development. core.ac.ukwikipedia.org

Key Metrics:

Ligand Efficiency (LE): This metric normalizes the binding energy (related to pIC₅₀ or pKᵢ) by the number of non-hydrogen atoms (heavy atom count, HAC). It measures the average binding contribution of each atom in the ligand. A higher LE value is generally desirable, especially in early-stage discovery, as it suggests a more efficient use of molecular size to achieve potency. wikipedia.org

Lipophilic Ligand Efficiency (LLE or LipE): LLE relates potency (pIC₅₀) to lipophilicity (cLogP or LogD). It is calculated as pIC₅₀ - cLogP. High lipophilicity can lead to problems with solubility, metabolic instability, and off-target toxicity. LLE helps guide the design of compounds that are both potent and have optimal physicochemical properties. researchgate.netnih.gov

Optimization in Practice: The optimization of these properties is a critical part of the lead optimization process. A case study involving 1H-2-benzopyran-1-one derivatives illustrates this principle. A naturally derived parent compound with gastroprotective activity was chemically modified to create prodrugs with better oral activity. nih.gov

Problem: The parent compound had poor oral bioavailability.

Strategy: A series of N-alkylated derivatives were synthesized to modulate the compound's physicochemical properties.

Analysis: The chloroform-water partition coefficients (a measure of lipophilicity) of the new derivatives were measured and compared.

Outcome: It was found that derivatives with moderate alkyl chain lengths (ethyl and n-propyl) showed both high activity and higher blood levels after oral administration. Derivatives with longer alkyl chains had extremely low solubility and were not detected in the blood. This demonstrates a successful optimization of physicochemical properties (solubility and lipophilicity) to improve the compound's drug-like characteristics. nih.gov

By calculating and monitoring metrics like LE, LLE, and fundamental physicochemical properties such as polar surface area (PSA) and cLogP, medicinal chemists can more effectively navigate the complex, multi-parameter optimization challenge of turning a hit compound into a viable drug candidate. researchgate.net

Interactive Data Table: Key Ligand Efficiency Metrics

| Metric | Formula | Purpose |

| Ligand Efficiency (LE) | LE = 1.4(−log IC₅₀) / N | Measures binding energy per non-hydrogen atom (N). Guides development of potent compounds without excessive size. wikipedia.org |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - cLogP | Balances potency against lipophilicity to avoid issues associated with high LogP values. researchgate.netnih.gov |

| Binding Efficiency Index (BEI) | BEI = pKᵢ / MW (kDa) | Relates binding affinity to molecular weight (MW). wikipedia.org |

| Surface-Binding Efficiency Index (SEI) | SEI = pKᵢ / (PSA / 100) | Relates binding affinity to polar surface area (PSA). wikipedia.org |

Theoretical and Computational Chemistry Approaches for 1 Hydroxy 3h 2 Benzopyran 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties by calculating the electron density of a molecule, which is a function of just three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, making it ideal for studying complex molecules.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the coordinates on the potential energy surface where the forces on each atom are effectively zero, corresponding to an energy minimum. For 1-Hydroxy-3H-2-benzopyran-3-one, this process would elucidate the precise bond lengths, bond angles, and dihedral angles of its lowest-energy structure.

The isocoumarin (B1212949) core is largely planar, and the optimization would confirm the planarity of the fused ring system. Theoretical calculations can provide detailed geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not experimental data.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C=O) | Carbonyl C-O bond length | ~1.22 Å |

| r(O-H) | Hydroxyl O-H bond length | ~0.97 Å |

| r(C-O)lactone | Lactone C-O single bond length | ~1.36 Å |

| ∠(O=C-O) | Lactone bond angle | ~118° |

| ∠(C-O-H) | Hydroxyl bond angle | ~109° |

Vibrational Analysis (e.g., FTIR, Raman prediction)

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (FTIR) and Raman spectra. These predicted spectra can be correlated with experimental data to confirm the identity and structure of the synthesized compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. tandfonline.comnih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not experimental data.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|

| O-H stretch (hydroxyl) | ~3400-3500 |

| C-H stretch (aromatic) | ~3050-3150 |

| C=O stretch (lactone) | ~1720-1740 |

| C=C stretch (aromatic) | ~1580-1610 |

| C-O stretch (lactone) | ~1250-1300 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Electronic Properties and Chemical Reactivity Prediction

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the molecule's ability to donate electrons, and the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov

A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It is considered more polarizable and is often termed a "soft" molecule. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Table 3: Illustrative FMO Properties for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not experimental data.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.7 eV |

Ionization Potential and Electron Affinity Studies

The energies of the frontier orbitals can be used to approximate key electronic properties through Koopmans' theorem.